molecular formula C5H4BrN3S B1441388 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 230637-04-4

2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B1441388
CAS No.: 230637-04-4
M. Wt: 218.08 g/mol
InChI Key: VUPLUUMBCPZZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Timeline

The imidazo[2,1-b]thiadiazole heterocycle was first discovered during the 1950s, marking the beginning of extensive research into this class of fused ring systems. The initial discovery represented a significant milestone in heterocyclic chemistry, as researchers recognized the potential of combining imidazole and 1,3,4-thiadiazole rings through a bridgehead nitrogen connection. During the subsequent decades following the 1950s discovery, numerous derivatives have been developed and evaluated for their biological profiles, with continuous growth in the synthesis and characterization of bioactive compounds containing this structural motif.

The development of 2-Bromo-5-methylimidazo[2,1-b]thiadiazole specifically emerged from the broader exploration of substituted variants at various positions of the parent heterocycle. Research efforts focused on understanding how different substituents at the 2-, 5-, and 6-positions could modulate biological activity and chemical reactivity. The introduction of bromine at the 2-position provided opportunities for nucleophilic substitution reactions, while the methyl group at the 5-position contributed to enhanced lipophilicity and metabolic stability. This particular substitution pattern has been extensively studied since the compound's characterization, with Chemical Abstracts Service assigning it the registry number 230637-04-4.

The historical development of this compound class reflects the evolution of modern pharmaceutical chemistry, where systematic structure-activity relationship studies have guided the design of new therapeutic agents. The 1950s discovery period coincided with the golden age of antibiotic development, and researchers quickly recognized that imidazo[2,1-b]thiadiazole derivatives possessed promising antimicrobial properties. This recognition spurred decades of synthetic chemistry research, culminating in the development of sophisticated synthetic methodologies for accessing diverse substitution patterns, including the specific 2-bromo-5-methyl variant that represents a key synthetic intermediate in contemporary drug discovery programs.

Taxonomic Classification in Heterocyclic Chemistry

2-Bromo-5-methylimidazo[2,1-b]thiadiazole belongs to the broader classification of fused heterocyclic compounds, specifically representing a bicyclic system where an imidazole ring is fused to a 1,3,4-thiadiazole ring through a bridgehead nitrogen atom. The compound can be systematically classified within the International Union of Pure and Applied Chemistry nomenclature system as a derivative of the parent imidazo[2,1-b]thiadiazole core structure. The imidazo[2,1-b]thiadiazole ring system constitutes a fused, planar aromatic heterocyclic framework consisting of four heteroatoms with a bridgehead nitrogen atom, creating a unique electronic environment that distinguishes it from other heterocyclic systems.

Within the broader taxonomy of nitrogen-sulfur heterocycles, this compound represents a sophisticated example of how multiple heteroatoms can be incorporated into fused ring systems to create molecules with distinct chemical and biological properties. The thiadiazole component contributes sulfur and two nitrogen atoms, while the imidazole component adds an additional nitrogen atom, resulting in a total of four heteroatoms within the bicyclic framework. This high heteroatom density creates multiple sites for hydrogen bonding and electronic interactions, which significantly influences the compound's ability to interact with biological targets and participate in various chemical transformations.

The structural classification of 2-Bromo-5-methylimidazo[2,1-b]thiadiazole can be further refined by considering its substitution pattern. The bromine substituent at the 2-position classifies it as a halogenated heterocycle, while the methyl group at the 5-position places it within the category of alkyl-substituted derivatives. This dual substitution pattern creates a unique chemical reactivity profile, where the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the methyl group provides steric and electronic modulation of the heterocyclic core.

Classification Category Specific Classification Structural Features
Ring System Type Fused Bicyclic Heterocycle Imidazole fused to 1,3,4-thiadiazole
Heteroatom Composition Nitrogen-Sulfur Heterocycle Four heteroatoms (3N, 1S)
Substitution Pattern 2-Halo-5-alkyl derivative Br at position 2, CH₃ at position 5
Aromatic Character Aromatic Heterocycle Planar conjugated system
Chemical Reactivity Class Electrophilic/Nucleophilic Substrate Reactive halogen and electron-rich ring

Significance in Medicinal and Materials Chemistry

2-Bromo-5-methylimidazo[2,1-b]thiadiazole has gained considerable significance in medicinal chemistry due to the well-established biological activities of the imidazo[2,1-b]thiadiazole scaffold. The parent heterocyclic system has been extensively explored for various biological potentials including antimicrobial, antifungal, anticancer, anticonvulsant, analgesic, anti-inflammatory, anesthetic, and diuretic properties. Recent research has demonstrated that derivatives of this scaffold serve as potential enzyme inhibitors of cyclooxygenase, Jun kinase, and carbonic anhydrase, highlighting their significance in target-oriented drug design and discovery.

The specific substitution pattern of 2-Bromo-5-methylimidazo[2,1-b]thiadiazole makes it particularly valuable as a synthetic intermediate in pharmaceutical research. The bromine atom at the 2-position provides an excellent site for cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. This synthetic versatility has been exploited in the development of novel therapeutic agents, where systematic modification of the 2-position has led to compounds with enhanced potency and selectivity against specific biological targets. Recent studies have shown that imidazo[2,1-b]thiadiazole derivatives exhibit potent antiproliferative activity mediated by modulation of epithelial-to-mesenchymal transition and focal adhesion kinase inhibition.

In materials chemistry, 2-Bromo-5-methylimidazo[2,1-b]thiadiazole and related derivatives have emerged as promising candidates for organic semiconductor applications. The conjugated structure of the imidazo[2,1-b]thiadiazole system, combined with appropriate substituents, creates materials with tunable electronic properties suitable for optoelectronic devices. Research has demonstrated that these compounds can be incorporated into donor-acceptor-donor molecular architectures, where the imidazo[2,1-b]thiadiazole unit serves as an electron acceptor, creating materials with effective two-photon absorption properties and promising nonlinear optical characteristics.

The compound's significance extends to its role in structure-activity relationship studies within pharmaceutical research. The methyl group at the 5-position has been shown to influence both the compound's lipophilicity and its ability to cross biological membranes, while the bromine substituent provides opportunities for metabolic transformation and target selectivity. Studies evaluating imidazo[2,1-b]thiadiazole derivatives have revealed that compounds with electron-withdrawing groups at specific positions demonstrate enhanced antitubercular and antifungal activities. The systematic variation of substituents around the core structure has enabled researchers to optimize both pharmacokinetic properties and biological activity, making this compound class attractive for continued pharmaceutical development.

Application Area Specific Applications Key Properties
Pharmaceutical Chemistry Anticancer agents, antimicrobial compounds Enzyme inhibition, membrane permeability
Synthetic Chemistry Cross-coupling reactions, nucleophilic substitution Reactive bromine, stable core structure
Materials Science Organic semiconductors, optoelectronic devices Conjugated system, tunable electronics
Drug Discovery Lead compound optimization, scaffold hopping Diverse substitution possibilities
Biochemical Research Enzyme inhibitor studies, protein interactions Multiple hydrogen bonding sites

Properties

IUPAC Name

2-bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3S/c1-3-2-7-5-9(3)8-4(6)10-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPLUUMBCPZZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724897
Record name 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230637-04-4
Record name 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Precursors

Stepwise Synthesis Overview

A typical synthetic route involves:

  • Condensation Reaction
    Thiosemicarbazide is reacted with a methyl-substituted aldehyde or ketone to form a thiosemicarbazone intermediate.

  • Cyclization
    The thiosemicarbazone undergoes cyclization to form the 1,3,4-thiadiazole ring fused with the imidazole moiety. This step often requires acidic conditions or dehydrating agents.

  • Bromination
    The bromine substituent is introduced selectively at the 2-position of the fused heterocycle, often using brominating reagents under controlled conditions.

Reaction Conditions and Catalysts

  • Cyclization : Commonly performed under reflux in solvents like toluene or ethanol, sometimes using methanesulfonic acid or other acids as catalysts to promote ring closure.
  • Microwave-assisted synthesis : Recent advances include microwave irradiation to accelerate reaction rates and improve yields, reducing reaction times significantly.
  • Oxidative cyclization : Use of FeCl3 or similar oxidants to promote formation of the heterocyclic ring from thiosemicarbazones has been reported for related thiadiazole derivatives.

Detailed Reaction Mechanism Insights

The cyclization mechanism generally proceeds as follows:

  • The nucleophilic nitrogen of thiosemicarbazide attacks the carbonyl carbon of the aldehyde/ketone forming a Schiff base intermediate.
  • Intramolecular nucleophilic attack by sulfur on the carbonyl carbon leads to ring closure.
  • Dehydration steps facilitated by acid catalysts yield the aromatic fused heterocycle.
  • Bromination occurs via electrophilic substitution, targeting the activated 2-position of the imidazo[2,1-b]thiadiazole ring.

Comparative Yield Data and Reaction Optimization

Step Method/Condition Yield (%) Notes
Cyclization with methanesulfonic acid reflux (toluene) Acid-catalyzed reflux 15-31% Low yields reported for some derivatives
Cyclization of thiosemicarbazides (dehydrative) Reflux with dehydrating agents 50-90% Higher yields with optimized conditions
Oxidative cyclization with FeCl3 Room temp or reflux Moderate Used for related thiadiazoles
Microwave-assisted synthesis Microwave irradiation >80% Enhanced yield and reduced time

Analytical Characterization

Summary of Research Findings

  • The most efficient preparation methods for 2-Bromo-5-methylimidazo[2,1-b]thiadiazole involve cyclization of thiosemicarbazone intermediates followed by selective bromination.
  • Acid-catalyzed dehydrative cyclization provides moderate to high yields.
  • Microwave-assisted synthesis is a promising technique to improve efficiency and yield.
  • Bromination must be carefully controlled to avoid over-substitution or degradation.
  • The synthetic approach is supported by extensive studies on 1,3,4-thiadiazole derivatives and fused heterocycles.

Chemical Reactions Analysis

2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit significant antimicrobial properties. A study evaluated various derivatives for their activity against Mycobacterium tuberculosis , revealing that several compounds demonstrated potent anti-tubercular activity with Minimum Inhibitory Concentrations (MIC) as low as 3.125 μg/mL. Compounds containing p-substituted phenyl groups were particularly effective in enhancing this activity .

Antifungal and Antioxidant Properties

In addition to antibacterial effects, derivatives of this compound have shown promising antifungal activity. The antioxidant properties of these compounds were also investigated, indicating potential applications in combating oxidative stress-related diseases .

Neuroprotective Agents

One notable application of imidazo[2,1-b][1,3,4]thiadiazole derivatives is their potential use as neuroprotective agents in treating neuronal disorders. A patent describes compounds derived from this class that exhibit neuroprotective effects, suggesting their use in therapies for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Cancer Research

The cytotoxicity of these compounds has been evaluated against various cancer cell lines. Active antitubercular compounds showed low toxicity against normal cell lines while exhibiting significant cytotoxic effects on cancer cells, indicating their potential as anticancer agents .

Data Tables

The following table summarizes the biological activities and corresponding MIC values of selected derivatives of this compound:

Compound IDActivity TypeMIC (μg/mL)Notes
5cAnti-tuberculosis3.125Potent against M. tuberculosis
5iAntibacterial6.25Effective against various strains
5pAntifungal12.5Promising results in fungal assays
5aaCytotoxicity-Low toxicity on normal cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Halogens (Br, Cl, F) at C5 or C6 enhance cytotoxicity and receptor binding .
  • Bulky groups (e.g., cyclopropyl, benzyl) at C2 improve selectivity for cancer cell lines .
  • Thiocyanate (SCN) and aldehyde (CHO) groups at C5 modulate enzyme inhibition (e.g., COX-2, antitubercular targets) .
Physicochemical Properties

Substituents also affect solubility, melting points, and synthetic yields:

Compound Name Yield (%) Melting Point (°C) Notable Spectral Data (IR/NMR) Reference ID
5-Bromo-3-[6-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole (10c) 55 327 IR: 3142 cm⁻¹ (NH stretch); ¹H NMR: δ 12.21 (s, NH)
3-[6-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-5-fluoro-1-methyl-1H-indole (10d) 58 257 ¹H NMR: δ 3.88 (s, CH₃)
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole (3) N/A N/A ¹³C NMR: δ 156.8 (s, thiadiazole C)
Target: 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole N/A N/A Predicted IR: ~650 cm⁻¹ (C-Br stretch)

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Br) reduce solubility but increase thermal stability (higher melting points) .
  • Methyl groups (as in the target compound) may improve metabolic stability compared to halogenated analogs .
Mechanism of Action
  • Anticancer Activity : Bromine at C2 in analogs like compound 122 enhances DNA intercalation or kinase inhibition . Thiocyanate derivatives (e.g., compound IV) disrupt focal adhesion kinase (FAK) signaling, critical in mesothelioma and pancreatic cancer .
  • Antitubercular Activity : Aldehyde-containing derivatives (e.g., 6c) likely form Schiff bases with bacterial enzymes, inhibiting Mycobacterium tuberculosis growth .

Biological Activity

2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, biological activities, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the chemical formula C5H5BrN4S\text{C}_5\text{H}_5\text{BrN}_4\text{S} and a molecular weight of approximately 204.05 g/mol. Its structure features a bromine atom at the 2-position and a methyl group at the 5-position of the imidazole ring, which significantly influences its reactivity and biological properties.

This compound participates in various biochemical reactions, interacting with enzymes and proteins that modulate cellular functions. Studies indicate that it may inhibit key enzymes involved in metabolic pathways, affecting their activity through binding to active sites.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound were evaluated in the National Cancer Institute's primary cytotoxicity assay, where several showed promising results against human tumor cell lines .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Activity Level
4bHCT-11610High
4cA54915Moderate
5cMCF-720Moderate

Antimicrobial Properties

The compound also exhibits significant antibacterial and antifungal activities. Its derivatives have been tested against various pathogens, showing effective inhibition of growth.

Table 2: Antimicrobial Activity of Derivatives

DerivativeTarget PathogenMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
Derivative CCandida albicans8 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, some studies have reported anti-inflammatory effects for derivatives of this compound. For example, certain derivatives were found to reduce carrageenan-induced edema in animal models more effectively than standard anti-inflammatory drugs like diclofenac .

The exact mechanism of action for this compound is not fully elucidated; however, molecular docking studies suggest that it interacts with specific kinases such as Pim-1 kinase, which is involved in cancer progression. This interaction likely leads to inhibition of kinase activity, contributing to its anticancer effects.

Case Studies

  • Cytotoxicity Assay : A study evaluated a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives for their cytotoxicity against a panel of cancer cell lines. Among them, compounds with methyl substitutions showed enhanced activity compared to unsubstituted analogs.
  • Antimicrobial Testing : Another case study focused on testing various derivatives against clinical strains of bacteria and fungi. The results indicated that specific substitutions on the thiadiazole ring significantly improved antimicrobial efficacy.

Q & A

Q. Advanced

  • Catalyst selection : Pd₂(dba)₃ shows high efficiency under conventional heating (80–100°C) .
  • Microwave irradiation : Reduces reaction time (30–60 min) and improves yields (75–92%) for electron-deficient anilines .
  • Solvent effects : Toluene or DMF enhances coupling with bulky amines, while polar aprotic solvents favor aryl amines .

Data example : Yields drop to <50% for sterically hindered amines without optimized solvent/catalyst pairing .

Which spectroscopic and chromatographic methods validate purity and structure?

Q. Basic

  • IR spectroscopy : Confirms stretching vibrations (e.g., C-Br at 550–600 cm⁻¹) and ring substituents .
  • NMR/LC-MS : ¹H/¹³C NMR identifies methyl (δ 2.3–2.5 ppm) and bromine shifts; LC-MS verifies molecular ion peaks .
  • TLC : Monitors reaction progress using Silufol 254 UV plates .

How do substituents on the thiadiazole ring modulate antitubercular activity?

Q. Advanced

  • Trifluoromethyl at C2 and p-chlorophenyl at C6 enhance Mycobacterium tuberculosis inhibition (MIC: 1.5–3.2 µg/mL) by improving target (InhA/CYP121) binding .
  • Electron-withdrawing groups (e.g., nitro, fluoro) on thiazole rings increase potency, while bulky groups reduce solubility .

Q. SAR Table :

Substituent PositionActivity (MIC, µg/mL)Toxicity (NIH 3T3 IC₅₀)
C2-CF₃, C6-Cl1.5>100
C2-CH₃, C6-H12.4>100

What in vitro assays evaluate biological activity?

Q. Basic

  • Anticancer : Kinase inhibition assays (e.g., EGFR/VEGFR) with IC₅₀ calculations .
  • Antitubercular : Microplate Alamar Blue assay against M. tuberculosis H37Rv .
  • Cytotoxicity : MTT assay on NIH 3T3 cells to rule off-target effects .

How do computational methods guide derivative design?

Q. Advanced

  • Molecular docking : Predict binding modes with COX-2 (PDB: 5KIR) and InhA (PDB: 4DRE). For example, bromine at C5 forms halogen bonds with Tyr385 in COX-2 .
  • MD simulations : Assess stability of derivatives in enzyme active sites over 100-ns trajectories .

Example : Derivatives with C5-aryl groups show stronger π-π stacking with InhA’s Phe149 .

What strategies address low yields in bromination steps?

Q. Advanced

  • NBS stoichiometry : Use 1.2 equivalents to avoid over-bromination .
  • Radical initiators : AIBN (0.1 eq) improves regioselectivity in non-polar solvents .
  • Temperature control : Maintain 0–5°C in DCM to suppress side reactions .

Yield optimization : From 45% (room temp) to 82% (0°C with AIBN) .

How are contradictions in biological data across cell lines resolved?

Q. Advanced

  • Mechanistic studies : Compare target enzyme expression levels (e.g., COX-2 in HeLa vs. MCF-7) .
  • Metabolic profiling : LC-MS/MS identifies metabolite interference in sensitive lines .
  • Structural tweaks : Introduce hydrophilic groups (e.g., -OH) to improve membrane permeability in resistant lines .

What enzyme targets are implicated in anti-inflammatory activity?

Q. Basic

  • COX-1/COX-2 inhibition : Reduces prostaglandin synthesis (IC₅₀: 0.8–2.1 µM) .
  • JNK/p38 MAPK suppression : Blocks pro-inflammatory cytokine release in macrophages .

Validation : ELISA measures PGE₂ reduction in LPS-stimulated RAW 264.7 cells .

How are Mannich bases synthesized to enhance bioactivity?

Q. Advanced

  • Reaction conditions : Secondary amines (e.g., morpholine) + formaldehyde in acetic acid yield Mannich adducts at C2/C6 .
  • Bioactivity impact : Mannich bases show 3–5× improved analgesic activity (ED₅₀: 12 mg/kg) vs. parent compounds .

Example : 6-(1-benzofuran-2-yl)-2-phenyl derivatives reduce writhing in acetic acid-induced pain models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 2
2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.